- Photocatalytic production of 1,3-dihydroxyacetone, Germany, , ,
Cas no 96-26-4 (Dihydroxyacetone)

Dihydroxyacetone structure
Nombre del producto:Dihydroxyacetone
Dihydroxyacetone Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-Dihydroxyacetone
- Dihydroxyacetone
- 1,3-dihydroxypropan-2-one
- DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
- 1,3-Dihydroxy-2-propanone
- DHA
- Glycerone
- NSC 24343
- Chromelin
- Viticolor
- Triulose
- Soleal
- Oxatone
- Dihyxal
- Oxantin
- Otan
- 2-Propanone, 1,3-dihydroxy-
- 1,3-Dihydroxypropanone
- 1,3-Dihydroxydimethyl ketone
- Ketochromin
- Bis(hydroxymethyl) ketone
- dihydroxy-acetone
- 2-Propanone, 1,3-dihydroxy
- Dihydroxyacetone [USP]
- O10DDW6JOO
- RXKJFZQQPQGTFL-UHFFFAOYSA-N
- Vitad
- 1,3-Dihydroxy-2-propanone (ACI)
- 2-Oxopropane-1,3-diol
- MeSH ID: D004098
- α,α′-Dihydroxyacetone
- S12381
- HY-Y0335
- DIHYDROXYACETONE [INCI]
- J-503909
- DIHYDROXYACETONE [USP MONOGRAPH]
- DIHYDROXYACETONE [MI]
- 4-01-00-04119 (Beilstein Handbook Reference)
- Dihydroxyacetone (USP)
- DIHYDROXYACETONE [USP-RS]
- CHEMBL1229937
- DIHYDROXY ACETONE
- EC 202-494-5
- DIHYDROXYACETONE (USP-RS)
- NS00004299
- 1,3 Dihydroxy 2 Propanone
- 1.3-dihydroxyacetone
- Dihydroxypropanone
- AKOS005259385
- 96-26-4
- DTXCID405072
- EN300-121747
- Chromelin (TN)
- F0001-2767
- AI3-24477
- MFCD00004670
- Protosol
- Aliphatic ketone
- alpha,alpha'-dihydroxyacetone
- DB01775
- UNII-O10DDW6JOO
- D07841
- EINECS 202-494-5
- 2-Propanone,3-dihydroxy-
- 1,3-propanediol-2-one
- CS-W019614
- CHEBI:16016
- BRN 1740268
- Z1255442144
- FT-0649652
- DIHYDROXYACETONE (MART.)
- Q409618
- NSC-24343
- 1,3-dihydroxy-acetone
- NSC24343
- GS-3764
- bmse000144
- DIHYDROXYACETONE [FHFI]
- FEMA NO. 4033
- C00184
- 1, 3-dihydroxypropan-2-one
- Vitadye
- SB83769
- HSDB 7513
- A845572
- DIHYDROXYACETONE [WHO-DD]
- 1,3-Dihydroxyaceton
- DTXSID0025072
- DIHYDROXYACETONE (USP MONOGRAPH)
- 08CB5E10-C843-45EE-8556-4313C8E0BEA2
- Q-101302
- DIHYDROXYACETONE [VANDF]
- SY038299
- 1,3-Dihydroxyacetone (DHA)
- a,a'-Dihydroxyacetone
- D5818
- DIHYDROXYACETONE [HSDB]
- CCRIS 4899
- 1,3-dihyroxy-acetone
- DIHYDROXYACETONE [MART.]
- InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
- DA-69392
- BRD-K18637542-001-01-7
-
- MDL: MFCD00004670
- Renchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
- Clave inchi: RXKJFZQQPQGTFL-UHFFFAOYSA-N
- Sonrisas: O=C(CO)CO
- Brn: 1740268
Atributos calculados
- Calidad precisa: 90.03170
- Masa isotópica única: 90.031694
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 2
- Complejidad: 44
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.4
- Superficie del Polo topológico: 57.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Color / forma: White powdery crystals with sweet taste
- Denso: 1.1385 (rough estimate)
- Punto de fusión: 75-80 ºC
- Punto de ebullición: 213.7°C at 760 mmHg
- Punto de inflamación: 97.3°C
- índice de refracción: 1.4540 (estimate)
- Coeficiente de distribución del agua: >250 g/L (20 ºC)
- Estabilidad / vida útil: Stable. Combustible. Hygroscopic.
- PSA: 57.53000
- Logp: -1.45990
- FEMA: 4033
- Disolución: Soluble in water, ethanol, ether, acetone and other organic solvents
Dihydroxyacetone Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S24/25
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,2-8°C
Dihydroxyacetone Datos Aduaneros
- Código HS:2914400090
- Datos Aduaneros:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Dihydroxyacetone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065272-25g |
1,3-Dihydroxyacetone |
96-26-4 | 97% | 25g |
¥39 | 2023-02-17 | |
Enamine | EN300-121747-1.0g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
Enamine | EN300-121747-2.5g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95% | 2.5g |
$25.0 | 2023-07-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5818-25G |
1,3-Dihydroxyacetone |
96-26-4 | >97.0%(GC) | 25g |
¥495.00 | 2024-04-15 | |
MedChemExpress | HY-Y0335-10mM*1mLinDMSO |
1,3-Dihydroxyacetone |
96-26-4 | ≥97.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-5g |
Dihydroxyacetone |
96-26-4 | 99% | 5g |
¥63.0 | 2023-09-01 | |
Life Chemicals | F0001-2767-2.5g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
MedChemExpress | HY-Y0335-500mg |
1,3-Dihydroxyacetone |
96-26-4 | ≥97.0% | 500mg |
¥500 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-5G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 5G |
¥200.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-25G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 25G |
¥495.0 | 2022-06-10 |
Dihydroxyacetone Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ; 30 min, rt
1.2 Solvents: Acetonitrile ; 18 h, 80 °C
1.2 Solvents: Acetonitrile ; 18 h, 80 °C
Referencia
- An Efficient Chemical Conversion of Glycerol to DihydroxyacetoneChemistrySelect, 2018, 3(41), 11569-11572,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran , Water ; 48 h, pH 7, 30 °C
Referencia
- Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic CatalysisJournal of the American Chemical Society, 2021, 143(39), 16274-16283,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile , Water ; 4 h, 23 °C
Referencia
- Selective Catalytic Oxidation of Glycerol to DihydroxyacetoneAngewandte Chemie, 2010, 49(49), 9456-9459,
Synthetic Routes 7
Condiciones de reacción
1.1C:H2SO4, S:H2O, 1 h, 100°C
Referencia
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C
Referencia
- The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalystChemical Engineering Journal (Amsterdam, 2013, 229, 234-238,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Referencia
- Preparation of 1,3-dihydroxyacetone, Japan, , ,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Water Catalysts: Amberlyst 15 ; 10 min, 30 °C
Referencia
- A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerolAIChE Annual Meeting, 2011, 641,,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) , Sodium chloride , Polystyrene
Referencia
- Preparation of 1,3-dihydroxyacetone from formaldehyde, Japan, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C
Referencia
- Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process DesignIndustrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid , Chloroplatinic acid Solvents: Water ; 2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
- Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol, Germany, , ,
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Referencia
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to DihydroxyacetoneACS Applied Nano Materials, 2022, 5(12), 18977-18985,
Synthetic Routes 20
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: Methanol Solvents: Water ; 30 min, pH 8 - 9, 4 °C; 3 d, rt
Referencia
- Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from DihydroxyfumarateJournal of the American Chemical Society, 2012, 134(7), 3577-3589,
Synthetic Routes 22
Synthetic Routes 23
Condiciones de reacción
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) , Silica , Dehydrogenase, glycerol Solvents: Water ; 60 min, pH 10, 25 °C
Referencia
- Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetoneBiocatalysis and Biotransformation, 2011, 29(6), 278-287,
Synthetic Routes 24
Synthetic Routes 25
Condiciones de reacción
1.1 Catalysts: Diethylene glycol diethyl ether , Triethylamine , Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Referencia
- Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde, Germany, , ,
Dihydroxyacetone Raw materials
- 2-Butenedioic acid, 2,3-dihydroxy-, lithium salt (1:2), (2E)-
- D-Fructose
- Hemicellulase
- D(+)-Mannose
- D-Glucuronic Acid
- D(+)-Glucose
- DL-Glyceraldehyde
- 2-Phenyl-1,3-dioxan-5-one
- D(+)-Xylose
- D-Galacturonic acid
- Glycerol
- 1,3-Dioxan-5-one, 2-methyl-
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- b-Nicotinamide Adenine Dinucleotide
- D-Galactose
Dihydroxyacetone Preparation Products
- Lactate (50-21-5)
- 4-oxopentanoic acid (123-76-2)
- Dihydroxyacetone (96-26-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Oxalic acid (144-62-7)
- 5-Hydroxymethylfurfural (67-47-0)
- DL-Glyceraldehyde (56-82-6)
- Hydroxymalonic Acid (80-69-3)
- L(+)-Tartaric acid (87-69-4)
- Pyruvaldehyde (78-98-8)
- 2-hydroxyacetic acid (79-14-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- Pyruvic acid (127-17-3)
Dihydroxyacetone Literatura relevante
-
William Guerin,Marion Helou,Martine Slawinski,Jean-Michel Brusson,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2014 5 1229
-
Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657
-
J. Iglesias,I. Martínez-Salazar,P. Maireles-Torres,D. Martin Alonso,R. Mariscal,M. López Granados Chem. Soc. Rev. 2020 49 5704
-
A. Beltram,M. Melchionna,T. Montini,L. Nasi,P. Fornasiero,M. Prato Green Chem. 2017 19 2379
-
Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-26-4)Dihydroxyacetone

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-26-4)1,3-Dihydroxyacetone

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe